(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine
Description
(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine (CAS: 292151-99-6) is a biphenyl-derived primary amine featuring a methoxy (-OCH₃) substituent at the 2' position of the biphenyl scaffold and a methanamine (-CH₂NH₂) group at the 2 position. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. This compound is notable for its structural versatility, serving as a precursor in pharmaceutical and materials chemistry. Synthesis often involves reductive amination or lithium aluminum hydride (LAH) reduction of nitrile intermediates, as demonstrated in related compounds .
Properties
IUPAC Name |
[2-(2-methoxyphenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHWUYVVFQTNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278773 | |
| Record name | 2′-Methoxy[1,1′-biphenyl]-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292151-99-6 | |
| Record name | 2′-Methoxy[1,1′-biphenyl]-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292151-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Methoxy[1,1′-biphenyl]-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion displaces a leaving group (such as a halide) on the biphenyl core.
Industrial Production Methods: Industrial production methods for (2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃), other nucleophiles.
Major Products:
Oxidation: Hydroxylated or carbonylated biphenyl derivatives.
Reduction: Aminated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Electronic Effects : Methoxy (-OCH₃) in the target compound is electron-donating, enhancing resonance stabilization, whereas fluorine (-F) in the 4'-fluoro analog (CAS 1189729-43-8) is electron-withdrawing, altering electronic density and reactivity .
- Steric Effects : N-methylation in 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine introduces steric hindrance, reducing nucleophilicity compared to the primary amine .
- Solubility : Hydrochloride salts (e.g., CAS 1189729-43-8) exhibit higher aqueous solubility due to ionic character .
Key Observations :
Physicochemical and Toxicological Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed review of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
The molecular formula of (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine is . The presence of the methoxy group and the biphenyl structure contributes to its unique chemical properties, which may influence its interactions with biological targets.
Synthesis
The synthesis of (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine typically involves several steps:
- Formation of Biphenyl Structure : The biphenyl backbone is constructed through coupling reactions.
- Introduction of Methoxy Group : A methoxylation step introduces the methoxy substituent at the appropriate position.
- Amine Functionalization : The final step involves the introduction of the amine group to yield the target compound.
Antiviral Activity
Research has indicated that derivatives similar to (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine exhibit antiviral properties. For instance, compounds with similar structures have shown inhibitory effects against various viruses, including influenza A and CoxB3 viruses. These findings suggest that (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine may also possess antiviral activity through mechanisms involving receptor binding and enzyme inhibition .
| Compound | Virus Target | IC50 Value (μmol/L) |
|---|---|---|
| Compound A | Influenza A | 7.53 |
| Compound B | CoxB3 | 10.20 |
Antimicrobial Activity
Studies have shown that compounds with similar biphenyl structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in determining biological activity. For instance, modifications to the biphenyl structure or variations in the methoxy group can lead to enhanced or diminished activity against specific biological targets.
For example:
- Electron-donating groups on the biphenyl ring often enhance activity.
- Steric hindrance introduced by bulky substituents can reduce binding affinity.
Case Study 1: Antiviral Efficacy
In a study evaluating various biphenyl derivatives, (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine was tested for its ability to inhibit viral replication in vitro. Results indicated a promising antiviral profile with an IC50 value comparable to established antiviral agents .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted on (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine against multiple bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial potential .
Q & A
Q. What are the recommended synthetic routes for (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the biphenyl scaffold. For example, coupling 2-bromo-2'-methoxybiphenyl with a boronic acid derivative under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) can form the biphenyl core . Subsequent functionalization (e.g., reductive amination of a ketone intermediate) introduces the methanamine group. Reaction temperature (80–100°C), catalyst loading (1–5 mol%), and stoichiometric ratios (1:1.2 aryl halide:boronic acid) are critical for minimizing side products .
Q. How should researchers handle and store (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine to ensure safety and stability?
- Methodological Answer : The compound is classified under GHS hazard categories H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, safety goggles, and fume hoods during handling. Store in a dry, cool environment (<25°C) in airtight containers to prevent oxidation. Avoid exposure to moisture or strong acids/bases, as these may degrade the amine functional group .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., C₁₄H₁₅NO, [M+H]⁺ = 214.1226). Nuclear magnetic resonance (NMR) is critical: ¹H NMR (CDCl₃) should show a singlet (~3.8 ppm) for the methoxy group and aromatic protons in the biphenyl region (6.8–7.6 ppm). ¹³C NMR will confirm the methanamine carbon (~45 ppm). Purity (>95%) is validated via HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) for derivatives of this compound?
- Methodological Answer : Unexpected splitting may arise from hindered rotation in the biphenyl system or steric effects near the methoxy group. Variable-temperature NMR (e.g., 25–60°C) can elucidate dynamic effects. For example, coalescence of split peaks at higher temperatures confirms restricted rotation. Alternatively, computational modeling (DFT) predicts dihedral angles and coupling constants to validate assignments .
Q. What strategies mitigate competing side reactions during functionalization of the methanamine group?
- Methodological Answer : Protecting the primary amine (e.g., with Boc or Fmoc groups) prevents undesired nucleophilic attacks during reactions. For example, Boc-protection (di-tert-butyl dicarbonate, DMAP, THF) allows selective alkylation or acylation. Deprotection (TFA/DCM) regenerates the free amine. Monitor reaction progress via TLC (ninhydrin staining) to detect free amine formation .
Q. How does the methoxy group’s position influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The ortho-methoxy group in (2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine can sterically hinder coupling reactions. In Suzuki-Miyaura reactions, electron-donating methoxy groups activate the aryl halide but may reduce catalyst turnover. Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Compare yields with para-methoxy analogs to quantify steric/electronic effects .
Q. What mechanistic insights explain discrepancies in biological activity between this compound and its structural analogs?
- Methodological Answer : Differences in logP (lipophilicity) and hydrogen-bonding capacity (e.g., methoxy vs. tert-butyl substituents) alter membrane permeability. Perform comparative molecular docking studies to assess binding affinity to target proteins (e.g., GPCRs). For example, replace the methoxy group with bulkier substituents and measure IC₅₀ values in receptor assays to map structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
